molecular formula C18H19BrN2S B2971471 (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide CAS No. 1217198-92-9

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Cat. No.: B2971471
CAS No.: 1217198-92-9
M. Wt: 375.33
InChI Key: XXXHJIIAJRDUQW-TVWXOORISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a useful research compound. Its molecular formula is C18H19BrN2S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHJIIAJRDUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of substituents such as the ethyl and phenyl groups enhances its interaction with biological targets. The hydrobromide salt form is often used to improve solubility and bioavailability.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazol-2(3H)-imine compounds showed promising antifungal activity against Candida albicans and Candida parapsilosis. Specifically, compound 2e demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole . This suggests that similar structural motifs in (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide may confer antifungal properties.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of monoamine oxidase (MAO) has been explored, with related thiadiazole compounds showing significant inhibitory effects. For example, some derivatives exhibited IC50 values as low as 0.060 μM against MAO-A . This indicates that (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide could similarly inhibit MAO activity, contributing to its antidepressant effects.

The biological activity of (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Interaction : Its lipophilic character allows it to interact with cell membranes, potentially disrupting fungal cell integrity.
  • Receptor Modulation : The compound might modulate receptor activity linked to neurotransmitter systems, influencing mood and behavior.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives:

  • Antifungal Efficacy :
    • In vitro studies demonstrated that certain thiazole derivatives effectively inhibited fungal growth, with notable stability in interacting with enzyme substrates associated with fungal metabolism .
  • Cytotoxicity :
    • Cytotoxicity assays on NIH/3T3 cell lines revealed that some thiazole derivatives exhibit low toxicity at effective concentrations, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that variations in substituents significantly impact biological activity. Compounds with electronegative substituents showed enhanced antifungal activity, suggesting that similar modifications in (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide could optimize its efficacy .

Summary of Research Findings

CompoundActivityMIC/IC50 ValueReference
2eAntifungal against C. parapsilosis1.23 μg/mL
6bMAO-A InhibitorIC50 = 0.060 μM
6cMAO-A InhibitorIC50 = 0.241 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.